molecular formula C14H14N2O B8373788 3-Imidazol-1-yl-2,2-dimethyl-indan-1-one

3-Imidazol-1-yl-2,2-dimethyl-indan-1-one

Cat. No.: B8373788
M. Wt: 226.27 g/mol
InChI Key: POTITCNFLNDTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-yl-2,2-dimethyl-indan-1-one is a synthetic compound featuring an indanone core substituted with a 1H-imidazole ring and two methyl groups at the 2-position. This structure combines the aromaticity of the indanone system with the bioactivity-associated imidazole moiety, making it a candidate for pharmaceutical applications, particularly as a retinoic acid metabolism-blocking agent (RAMBA) targeting the CYP26A1 enzyme .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-imidazol-1-yl-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C14H14N2O/c1-14(2)12(16-8-7-15-9-16)10-5-3-4-6-11(10)13(14)17/h3-9,12H,1-2H3

InChI Key

POTITCNFLNDTHW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC=C2C1=O)N3C=CN=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs primarily differ in their backbone (e.g., indanone vs. propionate esters) and substituents, which influence their pharmacokinetic and pharmacodynamic profiles. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups
3-Imidazol-1-yl-2,2-dimethyl-indan-1-one C₁₄H₁₄N₂O 238.28 Indanone, imidazole, dimethyl
3-[4-(6-Bromopyridin-3-ylamino)-phenyl]-3-imidazol-1-yl-2,2-dimethyl-propionic acid methyl ester C₂₂H₂₂BrN₅O₂ 492.34 Propionate ester, bromopyridinyl, imidazole
Liarozole (First-generation RAMBA) C₁₇H₁₉ClN₂O 302.80 Imidazole, chlorophenyl
R116010 (Second-generation RAMBA) Not provided Not provided Imidazole derivative

Key Observations:

  • The bromopyridinyl and ester groups in the propionate analog increase molecular weight and hydrophobicity, which may affect solubility and bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The indanone core may reduce aqueous solubility compared to ester-containing analogs, necessitating formulation adjustments for clinical use.
  • Metabolic Stability: The dimethyl groups in this compound could hinder metabolic degradation, enhancing half-life relative to first-generation compounds like liarozole .

Structure-Activity Relationship (SAR) Insights

  • Imidazole Positioning: The 1-yl substitution on imidazole is critical for CYP26A1 binding, as seen in both indanone and propionate derivatives .
  • Dimethyl Groups: The 2,2-dimethyl configuration on the indanone core likely stabilizes the molecule’s conformation, optimizing enzyme interactions.
  • Backbone Rigidity: The indanone’s cyclic ketone may improve target specificity compared to linear propionate esters, which exhibit greater conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.